molecular formula C14H23N3O3S B2365459 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1170302-10-9

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B2365459
CAS No.: 1170302-10-9
M. Wt: 313.42
InChI Key: AQZPHKLAAZIRHR-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring substituted with a butylsulfonyl group and a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with butylsulfonyl chloride under basic conditions.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
  • 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
  • 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to molecular targets.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-3-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11-4-5-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZPHKLAAZIRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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